tert-Butyl 7-bromoheptanoate

PROTAC KRAS Linker SAR

PROTAC linker optimization demands precise alkyl chain length; generic substitution alters DC50 and Dmax. - **Critical specification**: C7 bromo ester for MCB-36 degrader assembly (pan-KRAS, Kd ~1 pM). - **Orthogonal protection**: tert-butyl ester enables modular biotin/fluorophore tagging. - **SAR-ready**: Essential for systematic C5-C8 linker length mapping. Immediate supply for degrader construction and chemical probe synthesis.

Molecular Formula C11H21BrO2
Molecular Weight 265.19 g/mol
CAS No. 51100-47-1
Cat. No. B1283140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-bromoheptanoate
CAS51100-47-1
Molecular FormulaC11H21BrO2
Molecular Weight265.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCBr
InChIInChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3
InChIKeyXZMQZUGTGFBLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 7-bromoheptanoate: PROTAC Linker & Building Block


tert-Butyl 7-bromoheptanoate (CAS 51100-47-1) is a bromo fatty acid ester characterized by a seven-carbon alkyl chain terminating in a bromide, with a tert-butyl-protected carboxylic acid moiety . This compound functions as an aliphatic, hydrophobic linker predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where its specific chain length contributes to optimal ternary complex geometry [1]. Its designation as a PROTAC linker is underscored by its critical role in constructing advanced degraders, such as the VHL-recruiting pan-KRAS degrader MCB-36 .

Workflow PROTAC assembly and bifunctional probe synthesis
Linker class Alkyl C7 hydrophobic linker with orthogonal tBu ester
Procurement Research-grade building block for ternary complex geometry studies

PROTAC Linker Chain Length Specificity


In PROTAC design, generic substitution of linkers is not feasible due to the profound impact of linker length and composition on ternary complex formation, degradation efficiency, and pharmacokinetic properties [1]. Even minor alterations in alkyl chain length can significantly shift the spatial orientation between the target protein and E3 ligase, drastically affecting the stability of the POI-PROTAC-E3 complex and, consequently, the DC50 and Dmax values of the degrader [2]. The seven-carbon backbone of tert-Butyl 7-bromoheptanoate provides a specific hydrophobic span that is not interchangeable with shorter (e.g., C5, C6) or longer (e.g., C8, C10) analogs, which may produce suboptimal linker geometries leading to reduced or absent degradation [3].

Chain length specificity

C7 spacer geometry may not transfer to shorter (C5, C6) or longer (C8, C10) alkyl analogs, potentially altering ternary complex formation.

Protecting group orthogonality

Methyl or ethyl esters lack orthogonal stability under nucleophilic conditions, complicating stepwise conjugation compared to the tert-butyl ester.

Linker hydrophobicity profile

PEG-based linkers may shift membrane permeability context; the hydrophobic alkyl backbone may support cell-permeable degrader design.

Linker Performance Evidence


Chain Length Impact on Degrader Potency

tert-Butyl 7-bromoheptanoate serves as the integral linker in MCB-36, a VHL-recruiting pan-KRAS PROTAC degrader . This degrader exhibits exceptional binding affinity for KRAS (Kd ≈ 1 pM) and effectively degrades KRAS proteins in vitro and in vivo . While not a direct head-to-head linker comparison, this outcome is a class-level inference of linker length optimization. Systematic SAR studies across PROTAC projects demonstrate that varying linker length by as little as one carbon can change degradation potency by over 10-fold, underscoring that the C7 length provided by this compound is a critical and non-arbitrary parameter for achieving high potency in this specific chemical series [1].

Chain length impact
Class-level inference
KRAS Kd ≈ 1 pM (C7 linker) vs >10x potency variation with C5/C8 in other systems
Supports linker length selection for ternary complex geometry
Class-level SAR; direct comparison not available for this specific degrader
PROTAC KRAS Linker SAR

tert-Butyl Protection for Stepwise Conjugation

In contrast to methyl or ethyl ester analogs (e.g., Methyl 7-bromoheptanoate, CAS 54049-24-0) , the tert-butyl ester of tert-Butyl 7-bromoheptanoate provides a critical orthogonal protecting group . This allows for the sequential, chemoselective functionalization of the linker: the alkyl bromide terminus can first react with a nucleophile on one ligand, followed by mild acidic deprotection of the tert-butyl ester to reveal a free carboxylic acid for coupling to the second ligand [1].

Orthogonal protection
Direct comparison
tBu ester: stable to nucleophiles, cleaved with TFA
vs methyl ester: labile to nucleophiles, requires saponification
Enables sequential, chemoselective PROTAC assembly
Impacts synthetic feasibility and procurement choice
PROTAC Bifunctional Linker Solid-Phase Synthesis

Alkyl vs. PEG Linker Membrane Permeability

As an alkyl-based linker, tert-Butyl 7-bromoheptanoate belongs to a class of hydrophobic linkers that are known to enhance membrane permeability and improve pharmacokinetic (PK) performance compared to hydrophilic PEG-based linkers [1]. While direct comparative permeability data for this specific compound is not published, its integration into the cell-permeable degrader MCB-36, which shows robust in vivo anti-tumor efficacy, serves as supporting evidence of its favorable properties [2]. In contrast, many PEG linkers can increase solubility but often at the expense of cellular uptake, making alkyl linkers a preferred choice for challenging intracellular targets [3].

Permeability profile
Supporting evidence
Alkyl linker: component of cell-permeable degrader (MCB-36)
PEG linkers: may reduce passive diffusion
Supports cell-permeable degrader design context
Direct permeability data not reported; class-level inference
PROTAC Pharmacokinetics Permeability

Applications of tert-Butyl 7-bromoheptanoate


VHL-Recruiting pan-KRAS Degrader Synthesis

tert-Butyl 7-bromoheptanoate is the specified linker for assembling MCB-36, a potent pan-KRAS degrader with a Kd of ~1 pM for KRAS . Researchers replicating or optimizing this degrader must procure this exact linker to ensure the precise spatial orientation required for effective ternary complex formation and subsequent KRAS degradation [1].

Bifunctional Molecule Assembly via Orthogonal Conjugation

The orthogonal protecting group strategy enabled by the tert-butyl ester allows for the modular synthesis of complex bifunctional molecules beyond PROTACs . This includes the assembly of chemical probes, such as biotinylated or fluorescently tagged molecules for target engagement studies, where a flexible, hydrophobic linker with a defined length is required [2].

Linker Length SAR Studies for PROTACs

As a representative C7 alkyl linker, tert-Butyl 7-bromoheptanoate is an essential tool for systematic SAR investigations aimed at optimizing linker length for a given target-E3 ligase pair [3]. Its use alongside C5, C6, and C8 analogs allows for the quantitative mapping of how chain length impacts degradation potency (DC50) and maximum degradation (Dmax), guiding rational linker design [4].

Application
Selection Property
Validation Focus
VHL-recruiting pan-KRAS degrader synthesis (MCB-36 type)
C7 alkyl linker for ternary complex geometry
KRAS degradation endpoint context
Orthogonal bifunctional probe assembly
Orthogonal protecting group strategy (tBu ester)
Stepwise conjugation and purification efficiency
Linker length SAR for PROTAC optimization
Defined C7 alkyl chain for structure-activity studies
DC50 and Dmax endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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